molecular formula C22H27N3O5 B2731786 3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate CAS No. 1351615-75-2

3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate

Cat. No.: B2731786
CAS No.: 1351615-75-2
M. Wt: 413.474
InChI Key: YRVWWNYJINOAIT-UHFFFAOYSA-N
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Description

3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a urea derivative and a carbamate group, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate typically involves the reaction of 2,3-dimethoxyaniline with cyclohexyl isocyanate to form the urea derivative. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate
  • 3-(3-(4-Methoxyphenyl)ureido)cyclohexyl phenylcarbamate

Uniqueness

3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[3-[(2,3-dimethoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-28-19-13-7-12-18(20(19)29-2)25-21(26)23-16-10-6-11-17(14-16)30-22(27)24-15-8-4-3-5-9-15/h3-5,7-9,12-13,16-17H,6,10-11,14H2,1-2H3,(H,24,27)(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVWWNYJINOAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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